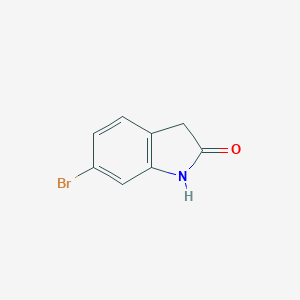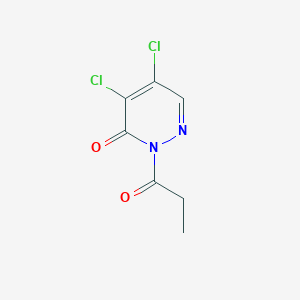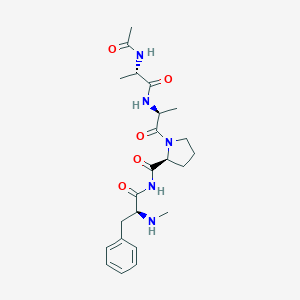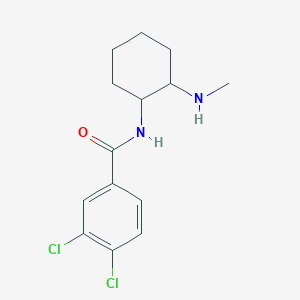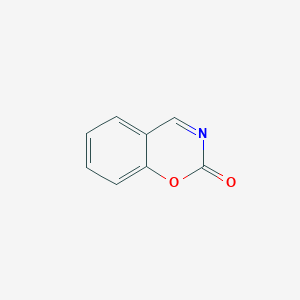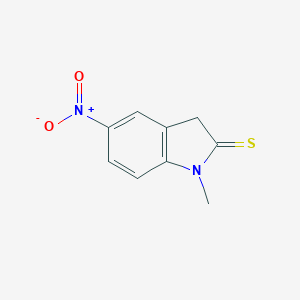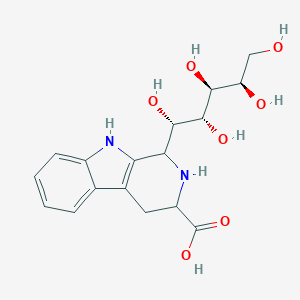
Tetrahydropentoxyline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropentoxyline (THP) is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It was first isolated from the plant Corydalis yanhusuo, which is commonly used in traditional Chinese medicine to treat pain and inflammation. THP has gained significant interest in recent years due to its potential therapeutic applications in various fields of medicine, including pain management and drug addiction treatment.
Applications De Recherche Scientifique
1. Pharmacokinetic Interactions
Tetrahydropalmatine (Tet), closely related to Tetrahydropentoxyline, has been studied for its effects on pharmacokinetics, particularly in relation to cytochrome P450 (CYP) metabolic activities. A study conducted on beagle dogs showed that Tet had no or minor impact on the metabolism of certain probe drugs, but significantly increased the area under the curve (AUC) for midazolam, a drug metabolized by CYP3A4. This suggests that Tet may affect drug metabolism, especially for drugs processed by the CYP3A enzyme (Zhao et al., 2016).
2. Inhibition Mechanisms on Human Cytochrome P450 Enzymes
Tetrahydropalmatine also demonstrates inhibition mechanisms on human cytochrome P450 enzymes. It exhibited mechanism-based inhibition of both CYP1A2 and CYP2D6, and significant inhibition of CYP3A4. This is relevant for potential herb-drug interactions in clinical therapy, suggesting that Tet could interact with drugs metabolized by these enzymes (Zhao, Hellum, Liang, & Nilsen, 2015).
3. Post-Traumatic Stress Disorder (PTSD) Research
A study on the effects of tetrahydropalmatine on gene expression in a PTSD rodent model found significant transcriptional fold changes in genes involved in neurotransmitter systems. This indicates the potential of Tet in altering gene expression related to PTSD, contributing to the understanding of the neurobiology of this disorder (Ceremuga et al., 2013).
4. Antinociception and Drug Addiction Studies
Tetrahydroprotoberberines (THPBs), a group including compounds like tetrahydropalmatine, have shown potential in the treatment of pain and drug addiction. Studies indicate that the antinociception produced by compounds like l-THP is related to inhibition of D2 dopamine receptors, highlighting their potential clinical use (Chu, Jin, Friedman, & Zhen, 2008).
5. Disseminated Intravascular Coagulation (DIC) Treatment
Tetrahydropalmatine has shown therapeutic effects on DIC by improving coagulation indexes and reducing inflammatory cytokine production in a mouse model. This suggests its potential as an adjunct treatment for DIC (Zhi et al., 2019).
Propriétés
Numéro CAS |
154204-09-8 |
|---|---|
Nom du produit |
Tetrahydropentoxyline |
Formule moléculaire |
C17H22N2O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |
Clé InChI |
LCHFAYIGHOVWSA-LEDUIRAGSA-N |
SMILES isomérique |
C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
SMILES canonique |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
Description physique |
Solid |
Synonymes |
1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




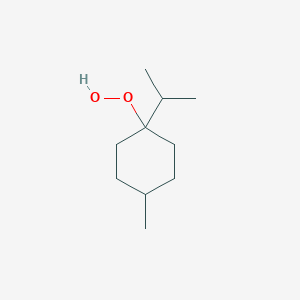
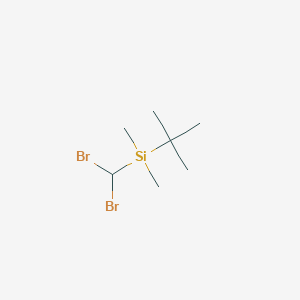


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

